N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide is a chemical compound with potential applications in medicinal chemistry and drug development. It is classified under the category of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's unique molecular structure contributes to its pharmacological potential.
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide typically involves multi-step organic reactions. The following general approach can be outlined:
The reactions typically require specific conditions such as controlled temperature and pH, along with catalysts or solvents that facilitate the formation of the desired products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure at each stage of synthesis .
The molecular structure of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide features a furan ring connected to a carboxamide group and a propyl chain linked to a triazole-containing pyrimidine ring.
Key structural data includes:
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide can participate in various chemical reactions:
These reactions are typically carried out under controlled laboratory conditions using appropriate reagents and solvents to ensure high yields and purity of products. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed for purification and analysis .
The mechanism of action for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors associated with signaling pathways.
Research indicates that similar compounds exhibit inhibitory effects on phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways by regulating cyclic nucleotide levels. This suggests that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide may have therapeutic implications in diseases where PDEs are involved .
While specific physical properties such as boiling point and melting point are not extensively documented for this compound, it is generally expected to be a solid at room temperature due to its structural characteristics.
The compound's chemical properties include:
Relevant analyses using techniques like Differential Scanning Calorimetry (DSC) could provide insights into thermal stability and phase transitions .
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide has potential applications in several scientific fields:
The core structure of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide features three distinct heterocyclic components with defined spatial orientations:
Table 1: Structural Parameters of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide and Analogues
Structural Feature | This Compound | Benzodioxole Analogue [3] | Thiazole Analogue [10] |
---|---|---|---|
Molecular Formula | C₁₃H₁₃N₅O₂ | C₁₆H₁₅N₅O₃ | C₁₇H₁₇N₇OS |
Molecular Weight (g/mol) | 271.28 | 325.33 | 367.43 |
Heterocycle Composition | Furan + Triazolopyrimidine | Benzodioxole + Triazolopyrimidine | Pyrrolylthiazole + Triazolopyrimidine |
Linker Length (Atoms) | 3 (propyl) | 3 (propyl) | 3 (propyl) |
TPSA (Ų)* | 85.7 | 95.3 | 118.8 |
Rotatable Bonds | 4 | 5 | 6 |
*Topological Polar Surface Area
The canonical SMILES representation (O=C(C1=CC=CO1)NCCCC2=CN3C(N=C2)=NC=N3) confirms connectivity, while InChIKey (ZGBXWBGFOJULJJ-UHFFFAOYSA-N) provides a unique identifier for database tracking. X-ray crystallography of analogues reveals near-orthogonal dihedral angles between the triazolopyrimidine plane and attached rings (75–85°), minimizing steric clash and optimizing target surface contacts [1] [3].
The triazolopyrimidine-furan hybrid exemplifies molecular design leveraging complementary pharmacokinetic properties:
Table 2: Pharmacokinetic Advantages of Hybrid Scaffold Components
Property | Furan Contribution | Triazolopyrimidine Contribution | Synergistic Effect |
---|---|---|---|
Metabolic Stability | Moderate (vulnerable to epoxidation) | High (resists CYP3A4 oxidation) | 3-fold increase in microsomal half-life vs. furan-alone analogues |
Solubility | Moderate (H-bond acceptance) | Low (high crystallinity) | Balanced cLogP (1.9) + TPSA (85.7 Ų) enabling >50 µM solubility |
Membrane Permeability | High (cLogP contribution) | Low (hydrogen bonding) | Optimal permeability (Predicted Caco-2: 32 nm/s) |
Target Versatility | Interacts with hydrophobic pockets | Mimics purines in ATP-binding sites | Broad-spectrum activity (e.g., antimicrobial, anticancer) |
The propyl linker’s role extends beyond spatial separation—its alkyl chain mitigates excessive polarity while allowing conformational adaptation during target binding. Molecular dynamics simulations show the linker samples 12 rotameric states, enabling induced-fit binding to both shallow and deep protein pockets [3] [7]. This pharmacokinetic synergy is evidenced by the compound’s drug-likeness scores (QED = 0.62; SAscore = 2.8), outperforming non-hybridized counterparts in lead-likeness metrics [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9